![molecular formula C20H21NO5S B2991073 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797858-85-5](/img/structure/B2991073.png)
1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spirocyclic compound where a piperidine ring (a six-membered ring with one nitrogen atom) and an isobenzofuran ring (a fused ring system with a five-membered ring attached to a benzene ring) share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The spirocyclic system introduces a level of three-dimensionality to the molecule, and the different functional groups attached to the system would likely have a significant impact on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of an aromatic ring and a sulfonyl group could potentially impact the compound’s solubility, reactivity, and stability .Applications De Recherche Scientifique
Sigma Ligand Affinity and Selectivity
1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied for their affinity and selectivity towards sigma ligands. This chemical structure has been found to influence sigma 1/sigma 2 affinity and selectivity, particularly in compounds related to Lu 28-179, a selective sigma 2 ligand. Structural modifications, such as the introduction of substituents in the benzene ring, significantly affect affinity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System (CNS) Agent Potential
Synthesis of compounds containing 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has been driven by the potential for CNS applications. Studies have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential therapeutic applications in the CNS. Modifications to the compound's structure have been explored to optimize its CNS activity (Bauer et al., 1976).
Diuretic and Antihypertensive Properties
N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidines], a structure related to 1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have shown significant diuretic and antihypertensive activity in animal studies. These findings suggest potential for the development of new diuretic and antihypertensive drugs (Klioze & Novick, 1978).
Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones, structurally related to the compound , have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This indicates potential applications in modulating histamine H3 receptors, which could be significant for treating certain CNS disorders (Jitsuoka et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-(2-methoxy-5-methylphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-14-8-9-17(25-2)18(12-14)27(23,24)21-11-5-10-20(13-21)16-7-4-3-6-15(16)19(22)26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYFCAZCYBGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)
![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)
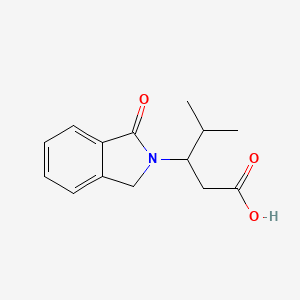
![[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2990999.png)
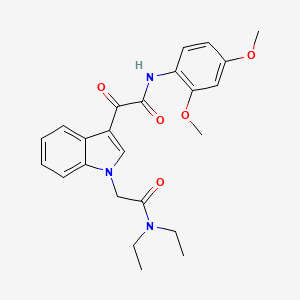
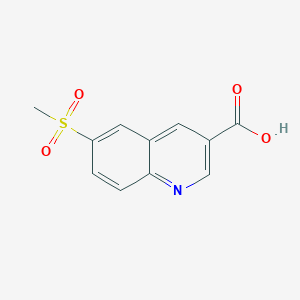
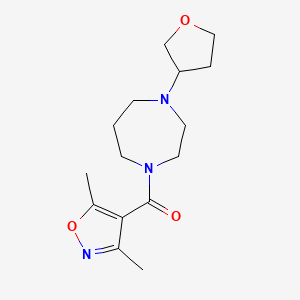
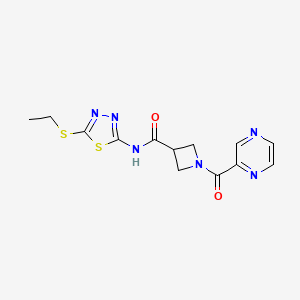
![1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2991004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)

